An In-depth Technical Guide to 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5)
An In-depth Technical Guide to 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-Fluoro-2-methylphenylacetonitrile, with its unique substitution pattern, represents a key building block in the synthesis of complex organic molecules. The strategic placement of a fluorine atom and a methyl group on the phenylacetonitrile scaffold offers a nuanced tool for medicinal chemists and materials scientists. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the methyl group provides a steric and electronic handle for further chemical transformations. This guide aims to provide a comprehensive technical overview of 5-Fluoro-2-methylphenylacetonitrile, consolidating available information on its synthesis, properties, and potential applications, while also highlighting areas where further research is needed.
Chemical Identity and Physical Properties
5-Fluoro-2-methylphenylacetonitrile, also known as 2-(5-fluoro-2-methylphenyl)acetonitrile, is a substituted aromatic nitrile. Its fundamental identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 80141-97-5 |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.16 g/mol |
| Appearance | Not definitively reported; likely a solid or liquid at room temperature |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Expected to be soluble in common organic solvents |
Note: Experimental physical property data for this specific compound is not widely available in published literature. The properties of related compounds, such as 2-methylbenzyl cyanide, suggest it is likely a liquid or low-melting solid at room temperature with limited water solubility.
Synthesis Strategies: A Mechanistic Perspective
While a specific, detailed protocol for the synthesis of 5-Fluoro-2-methylphenylacetonitrile is not extensively documented in readily accessible literature, its structure suggests a logical synthetic pathway originating from 5-fluoro-2-methylbenzyl halides. The key transformation is the introduction of the nitrile group, a fundamental reaction in organic synthesis.
Nucleophilic Substitution with Cyanide
The most probable and widely employed method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.
Reaction Scheme:
Caption: General workflow for the synthesis of 5-Fluoro-2-methylphenylacetonitrile.
Causality Behind Experimental Choices:
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Choice of Halide: Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions, leading to faster reaction times and potentially higher yields. However, benzyl chlorides are often more readily available and less expensive.
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Choice of Cyanide Salt: Sodium cyanide and potassium cyanide are the most common reagents for this transformation. The choice often depends on solubility in the chosen solvent and cost. Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction in a biphasic system, which can be advantageous for large-scale synthesis.
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Solvent System: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are ideal for SN2 reactions. They effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively unsolvated and thus more nucleophilic.
Self-Validating Protocol (Hypothetical):
A robust protocol would include the following steps:
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Reaction Setup: A solution of 5-fluoro-2-methylbenzyl bromide in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: A stoichiometric equivalent of sodium cyanide is added to the solution.
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Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60 °C) and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
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Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 5-Fluoro-2-methylphenylacetonitrile.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.
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Aromatic Protons (δ 7.0-7.3 ppm): Three protons on the aromatic ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.
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Benzylic Protons (δ ~3.7 ppm): The two protons of the CH₂ group adjacent to the nitrile will appear as a singlet.
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Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group will appear as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Nitrile Carbon (δ ~117 ppm): The carbon of the C≡N group typically appears in this region.
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Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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Benzylic Carbon (δ ~20 ppm): The carbon of the CH₂ group.
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Methyl Carbon (δ ~15 ppm): The carbon of the CH₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
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C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹.
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Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region.
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C-H Stretches: Bands for aromatic and aliphatic C-H bonds will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation pattern would likely involve the loss of the cyanide group and other characteristic cleavages of the benzyl structure.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 5-Fluoro-2-methylphenylacetonitrile are not widely reported, its structural motifs are of significant interest in drug discovery.
Role as a Synthetic Intermediate
Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to different classes of compounds.
Caption: Potential synthetic transformations of 5-Fluoro-2-methylphenylacetonitrile.
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Aryl Acetic Acid Derivatives: Hydrolysis of the nitrile furnishes the corresponding 5-fluoro-2-methylphenylacetic acid, a common structural element in non-steroidal anti-inflammatory drugs (NSAIDs).
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Phenethylamines: Reduction of the nitrile group yields 2-(5-fluoro-2-methylphenyl)ethanamine, a scaffold found in many neurologically active compounds.
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Heterocyclic Synthesis: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
Impact of Fluorine Substitution
The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate. The introduction of fluorine can:
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Increase Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
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Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency.
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Modulate Lipophilicity: The substitution of hydrogen with fluorine increases lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
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Toxicity: Phenylacetonitrile derivatives are generally toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. The nitrile group can be metabolized to release cyanide.
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Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Analytical Methods
For the quality control and analysis of 5-Fluoro-2-methylphenylacetonitrile, standard chromatographic techniques would be employed.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like phenylacetonitriles. A GC method coupled with a Flame Ionization Detector (FID) would be appropriate for purity assessment and quantification. For identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) would be the method of choice.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a UV detector would also be a suitable method for purity determination and quantification. A typical mobile phase would consist of a mixture of acetonitrile or methanol and water.
Conclusion and Future Outlook
5-Fluoro-2-methylphenylacetonitrile is a potentially valuable building block for the synthesis of novel compounds in the pharmaceutical and materials science fields. Its utility is underscored by the advantageous properties conferred by the fluorine and methyl substituents. However, a notable gap exists in the publicly available experimental data for this specific compound. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its applications. The development and publication of this data would be a valuable contribution to the scientific community, enabling its broader use in the design and synthesis of next-generation functional molecules.
References
Due to the limited availability of specific literature on 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5), this reference section provides sources for general procedures and related compounds that inform the content of this guide.
- General Synthesis of Phenylacetonitriles: Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 5, p.75 (1973). [Link: http://www.orgsyn.org/]
- Properties of Related Compounds: The Merck Index, An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Safety Information for Phenylacetonitriles: Safety Data Sheets from major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific).
- Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link: https://www.science.org/]
- Spectroscopic Data Interpretation: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.


